molecular formula C7H7BF3KO B1461896 Potassium 2-(hydroxymethyl)phenyltrifluoroborate CAS No. 850623-74-4

Potassium 2-(hydroxymethyl)phenyltrifluoroborate

Cat. No. B1461896
CAS RN: 850623-74-4
M. Wt: 214.04 g/mol
InChI Key: PPROQRWHGZZQGB-UHFFFAOYSA-N
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Description

Potassium 2-(hydroxymethyl)phenyltrifluoroborate is a chemical compound with the CAS Number: 850623-74-4 . It has a molecular weight of 214.04 . The IUPAC name for this compound is potassium trifluoro [2- (hydroxymethyl)phenyl]borate (1-) .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H7BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4,12H,5H2;/q-1;+1 . This code provides a specific textual representation of the compound’s molecular structure.

It should be stored at a temperature of 2-8°C . The shipping temperature is room temperature .

Scientific Research Applications

Cross-Coupling Reactions

Potassium aryltrifluoroborates, including derivatives like Potassium 2-(hydroxymethyl)phenyltrifluoroborate, have been extensively studied for their application in cross-coupling reactions. These reactions are crucial in the synthesis of complex organic compounds. For instance, in a study by Alacid and Nájera (2008), potassium aryltrifluoroborates were cross-coupled with aryl and heteroaryl chlorides, demonstrating their utility in creating biphenyls under phosphine-free conditions (Alacid & Nájera, 2008).

Hydrolysis and Suzuki-Miyaura Coupling

The hydrolysis of potassium organotrifluoroborate reagents, such as this compound, plays a significant role in Suzuki-Miyaura coupling reactions. Lennox and Lloyd‐Jones (2012) examined how the hydrolysis rates of these reagents impact the Suzuki-Miyaura coupling, affecting the accumulation of boronic acids and minimizing side reactions (Lennox & Lloyd‐Jones, 2012).

Crystal Structures of Aryltrifluoroborate Potassium Salts

Research by Kamiński et al. (2016) explored the crystal structures of aryltrifluoroborate potassium salts, offering insights into the structural features and characteristics of compounds like this compound. They reported on various substituents and their effects on the layered structures of these salts (Kamiński et al., 2016).

Process Development and Manufacture

A study by Pawar et al. (2019) focused on the manufacturing-scale synthesis of similar compounds, examining factors like reaction medium pH and process robustness. This research contributes to understanding the large-scale production of such trifluoroborate compounds (Pawar et al., 2019).

Stereospecific Cross-Coupling

Molander and Wisniewski (2012) investigated the stereospecific cross-coupling of secondary organotrifluoroborates, including compounds similar to this compound. Their work highlighted the potential for creating protected secondary alcohols with high yields and retention of stereochemistry (Molander & Wisniewski, 2012).

Characterization and Spectroscopy

Iramain et al. (2020) characterized potassium phenylacetyl-trifluoroborate, which is structurally related to this compound, using various spectroscopic methods. This study provides detailed insights into the structural and spectroscopic properties of these types of compounds (Iramain et al., 2020).

Oxidation and Coupling Reactions

Molander and Petrillo (2006) explored the oxidation of potassium organotrifluoroborates containing hydroxyl groups, demonstrating their utility in Suzuki-Miyaura cross-coupling reactions. This research is pertinent to understanding the chemical behavior of hydroxyl-substituted trifluoroborates (Molander & Petrillo, 2006).

Safety and Hazards

The compound is considered hazardous. It has the GHS07 pictogram and the signal word is "Warning" . The hazard statements include H315, H319, and H335 . The precautionary statements include P261, P305, P351, and P338 .

Mechanism of Action

properties

IUPAC Name

potassium;trifluoro-[2-(hydroxymethyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BF3O.K/c9-8(10,11)7-4-2-1-3-6(7)5-12;/h1-4,12H,5H2;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPROQRWHGZZQGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1CO)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BF3KO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00660123
Record name Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

850623-74-4
Record name Potassium trifluoro[2-(hydroxymethyl)phenyl]borate(1-)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00660123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Potassium 2-(hydroxymethyl)phenyltrifluoroborate
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Potassium 2-(hydroxymethyl)phenyltrifluoroborate
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Potassium 2-(hydroxymethyl)phenyltrifluoroborate
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Potassium 2-(hydroxymethyl)phenyltrifluoroborate

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